2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that combines an indene core with an amino and ethoxy functional group
Vorbereitungsmethoden
The synthesis of 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with ethoxyamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino and ethoxy groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: This compound has a similar ethoxy and amino functional group but differs in its core structure.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains an ethoxy group but has a different overall structure and properties.
The uniqueness of this compound lies in its indene core, which imparts specific chemical and physical properties that are distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
57477-57-3 |
---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-[amino(ethoxy)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(13)10-7-8-5-3-4-6-9(8)11(10)14/h3-6H,2,7,13H2,1H3 |
InChI-Schlüssel |
QZAWUYXZYRIFMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C1CC2=CC=CC=C2C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.